Quizalofop-ethyl Quizalofop-ethyl Quizalofop-ethyl is a phenoxy propionate herbicide, which is used to control both annual and perennial grass weeds in broadleaved crops.
Quizalofop-ethyl appears as white crystals. Insoluble in water. Used as an herbicide.
Ethyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate is an ethyl ester resulting from the formal condensation of the carboxy group of 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoic acid with ethanol. It is an ethyl ester, an organochlorine compound, a quinoxaline derivative and an aromatic ether. It derives from a 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoic acid.
Brand Name: Vulcanchem
CAS No.: 76578-14-8
VCID: VC0540884
InChI: InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3
SMILES: CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Molecular Formula: C19H17ClN2O4
Molecular Weight: 372.8 g/mol

Quizalofop-ethyl

CAS No.: 76578-14-8

Cat. No.: VC0540884

Molecular Formula: C19H17ClN2O4

Molecular Weight: 372.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Quizalofop-ethyl - 76578-14-8

Specification

CAS No. 76578-14-8
Molecular Formula C19H17ClN2O4
Molecular Weight 372.8 g/mol
IUPAC Name ethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Standard InChI InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3
Standard InChI Key OSUHJPCHFDQAIT-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Canonical SMILES CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Appearance Solid powder
Boiling Point 220 °C @ 0.2 mm Hg
Colorform Colorless crystals
Melting Point 84.25 °C
91.7-92.1 °C

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Quizalofop-ethyl (CAS 76578-14-8) is chemically designated as ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionate. Its structure features a quinoxaline ring substituted with chlorine at position 6, linked via an ether bond to a phenoxypropionate moiety . The stereochemistry of the propionate side chain influences herbicidal activity, with the R-enantiomer (quizalofop-P-ethyl) exhibiting superior efficacy .

Physical and Chemical Properties

Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of Quizalofop-Ethyl

PropertyValueSource
Melting Point92–93°C
Boiling Point220°C at 0.2 mmHg
Water Solubility (20°C)0.3 × 10⁻⁶ g/mL
Log P (Octanol-Water)4.47 (estimated)
Vapor Pressure8.3 × 10⁻¹⁰ mmHg
Hydrolysis Half-Life (pH 9)2 days

The compound’s low water solubility and high log P value indicate lipophilicity, facilitating membrane penetration in target plants . Stability studies show rapid degradation under alkaline conditions (pH 9), with a half-life of 2 days, while remaining stable at neutral and acidic pH . Photolysis occurs slowly in water (half-life: 55 days) and soil (38–43 days) .

Synthesis and Structure-Activity Relationships

Synthetic Pathways

The original synthesis, described in DE 3004770, involves:

  • Chlorination of 2-hydroxyquinoxaline to yield 6-chloro-2-hydroxyquinoxaline.

  • Etherification with 4-hydroxyphenoxypropionic acid ethyl ester under basic conditions .

Optimization by Sakata et al. demonstrated that substituting the quinoxaline ring with electron-withdrawing groups (e.g., Cl) enhances herbicidal activity by increasing ACCase binding affinity .

Enantiomeric Specificity

The R-enantiomer (quizalofop-P-ethyl) exhibits 5–10× higher activity than the S-form, attributed to stereoselective interaction with ACCase’s hydrophobic pocket . Commercial formulations often use the racemic mixture due to cost considerations, though enantiopure products are emerging .

Mechanism of Action and Herbicidal Activity

Target Enzyme Inhibition

Quizalofop-ethyl inhibits ACCase (EC 6.4.1.2), a biotin-dependent enzyme catalyzing the carboxylation of acetyl-CoA to malonyl-CoA—a rate-limiting step in fatty acid biosynthesis . ACCase inhibition depletes lipid reserves in meristematic tissues, causing growth arrest within 48 hours .

Symptomology and Efficacy

Post-application, chlorosis appears in grass weeds within 3–5 days, followed by necrosis and death within 1–3 weeks . Efficacy varies with weed species:

  • Highly Susceptible: Echinochloa crus-galli (barnyard grass), Digitaria sanguinalis (large crabgrass).

  • Moderately Susceptible: Setaria viridis (green foxtail) .

Agricultural Applications and Crop Selectivity

Registered Uses

Quizalofop-ethyl is approved for use in:

  • Soybeans: 50–100 g a.i./ha

  • Cotton: 75–150 g a.i./ha

  • Sunflower: 60–120 g a.i./ha .

Selectivity Mechanisms

Broadleaf crops metabolize quizalofop-ethyl via rapid ester hydrolysis to the non-phytotoxic acid form, while grasses lack this detoxification pathway . A 13-week rat study confirmed no adverse effects at 10 mg/kg/day, supporting its safety profile .

Toxicological and Environmental Profiles

Mammalian Toxicity

Acute and chronic toxicity data are summarized in Table 2.

Table 2: Toxicity Profile of Quizalofop-Ethyl

EndpointValue (mg/kg)SpeciesSource
Acute Oral LD₅₀1,480–1,670 (rat)Rat
Acute Dermal LD₅₀>10,000Rat
LC₅₀ (Rainbow Trout)10.7 mg/L (96 hr)Oncorhynchus mykiss
Maximum Allowable Daily Level (MADL)590 µg/dayHuman

Reproductive toxicity studies in rats and rabbits showed no teratogenic effects at doses ≤100 mg/kg/day . The MADL of 590 µg/day, derived from a 13-week rat study, incorporates a 1,000-fold safety factor .

Environmental Fate

  • Soil: Aerobic half-life = 1 day (sandy loam); field persistence up to 30 days due to adsorption .

  • Water: Hydrolysis predominates in alkaline conditions; photolysis half-life = 55 days .

  • Bioaccumulation: Bioconcentration factor (BCF) = 4 in fish, indicating low accumulation potential .

Regulatory Status and Residue Management

Global Maximum Residue Levels (MRLs)

The European Food Safety Authority (EFSA) established MRLs of:

  • 0.02 mg/kg for soybeans

  • 0.05 mg/kg for sunflower seeds .

Mitigation Strategies

  • Spray Drift Reduction: Coarse nozzles, wind speeds <10 km/h.

  • Buffer Zones: 10–30 m from aquatic habitats .

Recent Advances and Future Directions

Enantioselective Formulations

Recent patents focus on enantiopure quizalofop-P-ethyl to reduce application rates by 30–50% while maintaining efficacy .

Resistance Management

Over 40 grass species have developed ACCase inhibitor resistance. Integrated strategies combining quizalofop-ethyl with auxinic herbicides are recommended to delay resistance .

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